molecular formula C11H8ClNO2 B8529333 3-(m-chlorophenoxy)pyridine N-oxide

3-(m-chlorophenoxy)pyridine N-oxide

Cat. No.: B8529333
M. Wt: 221.64 g/mol
InChI Key: GRCLRWIIFWIFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(m-chlorophenoxy)pyridine N-oxide is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

3-(3-chlorophenoxy)-1-oxidopyridin-1-ium

InChI

InChI=1S/C11H8ClNO2/c12-9-3-1-4-10(7-9)15-11-5-2-6-13(14)8-11/h1-8H

InChI Key

GRCLRWIIFWIFME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C[N+](=CC=C2)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 110 g of 3-(m-chlorophenoxy)pyridine [Agr. Biol. Chem., 34, 68 (1970)] at 35° C. in 125 ml of glacial acetic acid is treated with 112 g of 40% peracetic acid in acetic acid in four equal portions. The mixture is held at 27° C. for 16 hours and heated at reflux for 1 hour. The mixture is cooled to 70° C., 100 ml of isopropanol is added and the mixture is heated at 95° C. for 1 hour. The warm mixture is concentrated at reduced pressure, dissolved in 500 ml of dichloromethane and extracted with excess 25% sodium hydroxide solution. The dichloromethane is removed at reduced pressure and the 3-(m-chlorophenoxy)pyridine N-oxide is isolated by distillation; 150°-152° C. at 0.15 mm, mp 72°-75° C.
Quantity
110 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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